Benzyl 2-bromo-2-methylpropanoate

Catalog No.
S6595616
CAS No.
75107-16-3
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-bromo-2-methylpropanoate

CAS Number

75107-16-3

Product Name

Benzyl 2-bromo-2-methylpropanoate

IUPAC Name

benzyl 2-bromo-2-methylpropanoate

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

BJCBXEQGZMWAQO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)Br

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)Br

Benzyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C11_{11}H13_{13}BrO2_2 and a molecular weight of approximately 259.13 g/mol. It is characterized by the presence of a bromine atom attached to a secondary carbon, making it an electrophilic compound. The structure consists of a benzyl group linked to a 2-bromo-2-methylpropanoate moiety, which contributes to its reactivity and potential applications in organic synthesis and polymer chemistry .

Due to its electrophilic nature. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine. Additionally, it can be utilized as an initiator in atom transfer radical polymerization (ATRP), where it facilitates the growth of polymer chains by generating radicals . The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic pathways.

While specific biological activities of benzyl 2-bromo-2-methylpropanoate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The bromine substituent may enhance its biological activity by increasing lipophilicity and facilitating membrane penetration. Further studies are required to elucidate its specific interactions with biological systems .

Benzyl 2-bromo-2-methylpropanoate can be synthesized through several methods:

  • Bromination of 2-methylpropanoic acid derivatives: This involves reacting 2-methylpropanoic acid with phosphorus tribromide or another brominating agent in the presence of benzyl alcohol.
  • Esterification: A common method involves reacting benzyl alcohol with 2-bromo-2-methylpropionyl bromide in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the ester formation .
  • Atom Transfer Radical Polymerization: As an initiator, benzyl 2-bromo-2-methylpropanoate can be used in polymer synthesis, where it reacts under controlled conditions to produce polymers with specific architectures .

Benzyl 2-bromo-2-methylpropanoate finds applications primarily in:

  • Polymer Chemistry: Used as an initiator in atom transfer radical polymerization for synthesizing various polymers with tailored properties.
  • Organic Synthesis: Serves as an electrophilic reagent in various chemical transformations, including nucleophilic substitutions and coupling reactions.
  • Pharmaceuticals: Potentially useful in synthesizing biologically active compounds due to its electrophilic nature .

Benzyl 2-bromo-2-methylpropanoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzyl acetateEsterLacks bromine; more stable and less reactive
Benzyl bromoacetateEsterSimilar electrophilic properties but simpler structure
Ethyl 2-bromo-2-methylpropanoateEsterDifferent alkyl group; may exhibit different reactivity
Benzyl 3-bromopropanoateEsterBromine on a different carbon; alters reactivity

The uniqueness of benzyl 2-bromo-2-methylpropanoate lies in its specific structure that combines both a brominated carbon and a branched alkyl chain, providing distinctive reactivity patterns not found in simpler esters or other brominated compounds . Its applications in polymer chemistry further differentiate it from similar compounds that do not serve as effective initiators for radical polymerization.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

256.00989 g/mol

Monoisotopic Mass

256.00989 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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